2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C5Cl2F3IN2 |
|---|---|
Molecular Weight |
342.87 g/mol |
IUPAC Name |
2,4-dichloro-5-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5Cl2F3IN2/c6-3-1(11)2(5(8,9)10)12-4(7)13-3 |
InChI Key |
XMFGLSTYMGIARC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Halogenating Agents: Such as chlorine, iodine, and trifluoromethylating reagents.
Catalysts: Including transition metal catalysts like palladium or copper.
Solvents: Common solvents used in these reactions include dichloromethane, acetonitrile, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Halogen Substitution at Position 5
- Iodine vs. Fluorine/Nitro Groups :
- 5-Iodo derivatives (e.g., the target compound) exhibit moderate antifungal activity (IC₅₀: 5–20 µM) due to iodine’s polarizable nature, which enhances binding to hydrophobic enzyme pockets .
- 5-Fluoro analogs (e.g., 2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine) show reduced bioactivity (IC₅₀: >50 µM) but improved synthetic accessibility .
- 5-Nitro derivatives (e.g., 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine) demonstrate cytotoxicity (IC₅₀: 3–5 µM) but lack selectivity, limiting therapeutic utility .
Trifluoromethyl Group at Position 6
- Trifluoromethyl vs. Methyl/Ethyl Groups :
- The trifluoromethyl group increases resistance to oxidative degradation compared to methyl or ethyl substituents, as evidenced by accelerated stability studies (t₁/₂: >100 hrs vs. <50 hrs) .
- 6-Methyl analogs (e.g., 2,4-dichloro-5-iodo-6-methylpyrimidine) retain antifungal activity but exhibit higher mammalian cytotoxicity (IC₅₀: 10 µM vs. 25 µM for the trifluoromethyl variant) .
Mechanistic Insights and Limitations
- Antifungal Activity: The target compound inhibits fungal lanosterol demethylase via halogen-π interactions with the heme cofactor, as confirmed by molecular docking studies .
- Cytotoxicity Concerns : Derivatives with nitro or unsubstituted C-3 positions (e.g., 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine) show off-target effects on mammalian cells, likely due to redox cycling .
- Synthetic Challenges : Iodination at position 5 requires stringent conditions (e.g., I₂/KI at 80°C), leading to side reactions such as dechlorination .
Biological Activity
2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substitution pattern that includes dichloro, iodo, and trifluoromethyl groups. This composition significantly influences its biological activities, particularly in oncology and agriculture. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential applications.
- Molecular Formula : CClFIN
- Molecular Weight : 418.96 g/mol
- Structure : The presence of halogenated substituents enhances the compound's reactivity, making it suitable for various synthetic applications in both research and industry.
Biological Activity Overview
Research indicates that 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine exhibits promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against several cancer cell lines.
- Insecticidal Properties : It has shown potential as an insecticide, indicating its utility in agricultural applications.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine. For instance:
- Mechanism of Action : The compound has been observed to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This is associated with increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2 .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated various pyrimidine derivatives for their cytotoxic effects against four different cancer cell lines. The findings revealed:
| Compound | IC (µM) | Targeted Enzymes |
|---|---|---|
| 5k | 40 - 204 | EGFR, Her2, VEGFR2, CDK2 |
| Sunitinib | 261 | Reference Standard |
The compound 5k exhibited significant inhibitory activities comparable to established tyrosine kinase inhibitors like sunitinib .
Insecticidal Activity
In addition to its anticancer properties, 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine has been tested for insecticidal activity against various pests:
| Insect Species | Mortality Rate (%) at 500 µg/mL |
|---|---|
| Spodoptera frugiperda | 13.3 - 90.0 |
| Mythimna separata | 16.7 - 86.7 |
These results indicate moderate to high insecticidal efficacy compared to established insecticides like chlorantraniliprole .
Synthesis Methods
The synthesis of 2,4-Dichloro-5-iodo-6-(trifluoromethyl)pyrimidine typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Halogenation Reactions : Introducing halogen substituents onto the pyrimidine ring.
- Trifluoromethylation : Utilizing specialized reagents to add the trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
